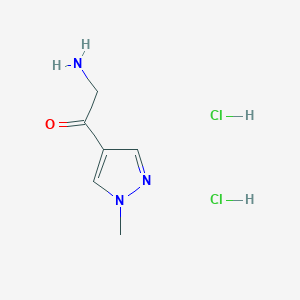

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride

Description

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N3O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Properties

IUPAC Name |

2-amino-1-(1-methylpyrazol-4-yl)ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c1-9-4-5(3-8-9)6(10)2-7;;/h3-4H,2,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRHCGPLXJPCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride typically involves the reaction of pyrazole derivatives with appropriate amines and other reagents. One common method includes the reaction of pyrazolone with methylamine under controlled conditions . Another approach involves the reaction of pyrazole with methyl isocyanate . These reactions are usually carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The purification process typically involves crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield alkylated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with appropriate reagents under controlled conditions. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Table 1: Synthesis Overview

| Step | Reagents Used | Conditions | Yield |

|---|---|---|---|

| 1 | 1-Methyl-1H-pyrazole, Acetic Anhydride | Room Temperature, 24h | 85% |

| 2 | Hydrochloric Acid | Reflux | Crystallization |

Medicinal Chemistry Applications

The compound exhibits potential as a pharmacological agent due to its ability to interact with various biological targets. Research has shown that derivatives of pyrazole compounds can act as anti-inflammatory, analgesic, and antimicrobial agents.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Biochemical Research Applications

In biochemical studies, this compound has been utilized in molecular docking studies to predict its interaction with various enzymes and receptors. The docking results indicate that it may serve as a potential inhibitor for certain enzymes involved in metabolic pathways.

Table 2: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) | Mode of Interaction |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Hydrogen bonds with key residues |

| Dipeptidyl Peptidase IV (DPP-IV) | -7.9 | Hydrophobic interactions |

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: This compound is structurally similar but contains a hydroxyl group instead of a ketone group.

1-methyl-4-amino-pyrazole: Another similar compound with a different substitution pattern on the pyrazole ring.

Uniqueness

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and

Biological Activity

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological properties, and relevant case studies, consolidating findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C6H9N3O·2HCl

- CAS Number : 37687-18-6

- Structural Information : The compound features a pyrazole ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpyrazole derivatives with appropriate reagents under controlled conditions. For instance, one method reported a yield of 91% using manganese(IV) oxide in dichloromethane at room temperature .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives linked to compounds like 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. These studies utilized the agar dilution technique to assess sensitivity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. A notable study employed the MTT assay to evaluate cytotoxicity against several cancer cell lines. The results demonstrated that derivatives of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one exhibited IC50 values comparable to standard chemotherapeutic agents, indicating promising anticancer activity .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of synthesized pyrazole derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that compounds containing the pyrazole moiety showed enhanced activity compared to non-pyrazole analogues. Specifically, derivatives with electron-donating groups displayed superior antibacterial properties, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Anticancer Screening

In another investigation, researchers synthesized a new class of pyrazole-based compounds and evaluated their anticancer effects on human cancer cell lines such as HeLa and MCF-7. The study revealed that specific substitutions on the pyrazole ring significantly influenced cytotoxicity, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics like doxorubicin .

Data Table: Biological Activity Summary

| Activity Type | Test Method | Target Organisms/Cells | IC50/Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|---|

| Antimicrobial | Agar Dilution Technique | Various Bacterial Strains | Variable (specific values not disclosed) | Enhanced activity with specific substitutions |

| Anticancer | MTT Assay | HeLa, MCF-7 | Comparable to doxorubicin | Structural modifications enhance efficacy |

Q & A

Q. What are the common synthetic routes for preparing 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. A standard route includes:

Alkylation : Introduction of the methyl group to the pyrazole ring under basic conditions (e.g., K₂CO₃/DMF, 60–80°C) to form 1-methyl-1H-pyrazole derivatives.

Ketone Formation : Coupling the pyrazole moiety with an ethanone group via nucleophilic substitution or condensation reactions.

Amination : Introducing the amino group through reductive amination or direct substitution, often requiring catalysts like Pd/C or Raney Ni.

Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride salt.

Optimization involves controlling pH (e.g., neutralization steps), temperature (40–60°C for amination), and solvent selection (e.g., ethanol for salt precipitation). Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm purity (>95%) and structure .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- NMR Spectroscopy :

- ¹H NMR : Look for the singlet peak of the methyl group on the pyrazole ring (~δ 3.8–4.0 ppm) and the amine protons (~δ 2.5–3.0 ppm, broad).

- ¹³C NMR : Confirm the ketone carbonyl (~δ 200–210 ppm) and pyrazole carbons (~δ 140–150 ppm).

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should match the molecular formula (C₇H₁₂Cl₂N₃O⁺, exact mass 229.11).

- Infrared (IR) : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C=O (~1680 cm⁻¹).

Cross-validation with elemental analysis (C, H, N) and X-ray crystallography (if crystals are obtainable) enhances reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies often arise from variations in:

- Assay Conditions : pH, temperature, and solvent (e.g., DMSO vs. aqueous buffers) can alter compound stability and bioavailability.

- Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm specificity.

- Salt Form : The dihydrochloride form may exhibit different solubility and pharmacokinetics compared to freebase counterparts.

A systematic approach involves:

Replicating studies under identical conditions.

Conducting stability tests (e.g., HPLC monitoring over 24 hours).

Comparing freebase and salt forms in parallel assays .

Q. What strategies are recommended for solving and refining the crystal structure of this compound using SHELX software?

- Data Collection : Use high-resolution X-ray diffraction data (resolution ≤ 1.0 Å) to resolve light atoms (e.g., H on NH₂).

- Structure Solution : Employ SHELXD for dual-space direct methods, prioritizing the pyrazole ring as a rigid fragment.

- Refinement in SHELXL :

- Apply anisotropic displacement parameters for non-H atoms.

- Use restraints for NH₂ and HCl groups to stabilize refinement.

- Validate hydrogen bonding (e.g., N–H···Cl interactions) with PLATON .

- Twinned Data : If twinning is detected (common in dihydrochloride salts), use the TWIN and BASF commands.

Reference SHELX tutorials and recent case studies on pyrazole derivatives for troubleshooting .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?

- Docking Studies : Use AutoDock Vina or Schrödinger to model binding to targets like kinase domains or GPCRs. Prioritize protonation states (NH₂⁺ at physiological pH).

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes.

- Limitations :

- Accuracy depends on force-field parameters for HCl salts.

- Solvent effects on dihydrochloride dissociation are often oversimplified.

Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.